The compound 1-(3-Methoxyphenyl)piperazine is a derivative of the piperazine class, which has been extensively studied due to its interaction with various neurotransmitter systems, particularly serotonin (5-HT). Piperazine derivatives have shown a wide range of pharmacological activities, including serotonergic, dopaminergic, and adrenergic effects, which make them of interest in the development of new therapeutic agents for central nervous system disorders12367910.
Piperazine derivatives have been studied for their potential as central nervous system agents. The modulation of serotonergic and dopaminergic systems by these compounds has implications for the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. For example, certain derivatives have shown antidepressant-like activity in behavioral models, with some compounds exhibiting higher potency than standard antidepressants7. Others have been evaluated for their anticonvulsant activity, with promising results in animal models8.
Some 1-(3-Methoxyphenyl)piperazine analogs have been investigated for their ability to bind to the dopamine transporter (DAT) and inhibit dopamine uptake, which is a key mechanism in the development of cocaine abuse therapeutic agents. These studies have led to the identification of compounds that could potentially decrease cocaine-maintained behavior without affecting other behaviors maintained by food, suggesting their use in extended-release formulations for cocaine addiction treatment3.
The serotonergic activity of piperazine derivatives has also been linked to cardiovascular effects. Certain compounds with potent 5-HT2 antagonistic activity have demonstrated antihypertensive activity in animal models, indicating their potential use in the management of hypertension4.
The synthesis of novel piperazine derivatives with anticonvulsant activity has been an area of interest. Some compounds have shown efficacy in protecting against seizures in animal models, with no observed neurotoxicity at effective doses. This suggests their potential application as antiepileptic drugs8.
The search for new antidepressants has led to the synthesis of piperazine derivatives with dual action at 5-HT1A serotonin receptors and the serotonin transporter. These compounds have shown high affinity for both targets, with some exhibiting antagonist properties at 5-HT1A receptors, which could lead to potent antidepressant agents with a novel mechanism of action10.
1-(3-Methoxyphenyl)piperazine, with the chemical formula CHNO and a molecular weight of 192.26 g/mol, is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential therapeutic applications. It is commonly used as an intermediate in the synthesis of various biologically active compounds, particularly in the development of antidepressant and anticancer agents. The compound is classified under the category of piperazine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 1-(3-Methoxyphenyl)piperazine can be accomplished through several methods, with one notable approach involving the reaction of N-Boc piperazine hydrochloride with 3-bromoanisole. The process typically employs a palladium-catalyzed coupling reaction in o-xylene as the solvent.
1-(3-Methoxyphenyl)piperazine features a piperazine ring substituted with a methoxyphenyl group at one nitrogen atom. The structural formula can be represented as follows:
The compound's structure contributes to its biological activity, particularly its interaction with neurotransmitter systems .
1-(3-Methoxyphenyl)piperazine participates in various chemical reactions typical of piperazine derivatives. Notably, it can undergo:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related analogs .
The mechanism of action for 1-(3-Methoxyphenyl)piperazine primarily involves its interaction with neurotransmitter receptors in the central nervous system. It has been shown to exhibit:
Research indicates that modifications in its structure can significantly impact its efficacy and selectivity towards specific targets within these pathways.
The compound's properties make it suitable for various analytical applications and synthesis processes in medicinal chemistry .
1-(3-Methoxyphenyl)piperazine finds applications primarily in scientific research, particularly in:
Its versatility in medicinal chemistry highlights its importance as a building block for developing novel therapeutic agents targeting various diseases.
1-(3-Methoxyphenyl)piperazine (CAS Registry Number: 16015-71-7) is a nitrogen-containing heterocyclic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. Its systematic IUPAC name is 1-(3-methoxyphenyl)piperazine, though it is alternatively designated as 3-(piperazin-1-yl)anisole or meta-methoxyphenylpiperazine (m-MPP) in chemical literature. The structure features a piperazine ring bonded to the meta-position of a methoxy-substituted benzene ring. This aromatic substitution pattern distinguishes it from ortho- and para-isomers, which exhibit distinct physicochemical and pharmacological properties [1] [6] [9].
Key physicochemical properties include:
The compound’s structural integrity is confirmed by spectroscopic identifiers:
Table 1: Summary of Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Formula | C11H16N2O | - |
Molecular Weight | 192.26 g/mol | - |
Boiling Point | 150°C | 0.5 mmHg |
Density | 1.114 g/mL | 25°C |
Refractive Index | 1.5815 | 20°C |
Flash Point | 91°C (closed cup) | - |
pKa | 8.98 | Predicted |
1-(3-Methoxyphenyl)piperazine emerged as a synthetic intermediate during the mid-20th century alongside pharmacological investigations into arylpiperazine derivatives. Early synthetic routes relied on nucleophilic aromatic substitution (SNAr) reactions, where piperazine displaced halogen atoms in 1-bromo-3-methoxybenzene under high-temperature conditions. These methods suffered from low yields (<50%) and regiochemical impurities due to competing ortho-substitution and N-alkylation side reactions [5] [9].
A significant advancement occurred in the 1990s with the adoption of palladium-catalyzed amination chemistry. Tosoh Corporation patented a high-yield synthesis (96%) using a palladium catalyst (Pd/dba complex), sodium tert-butoxide base, and o-xylene solvent at 120°C. This method enabled stoichiometric control with a 6:1 mole ratio of piperazine to m-bromoanisole, minimizing polyalkylation byproducts [5]. Contemporary routes employ protective group strategies, such as:
Table 2: Evolution of Synthetic Methods
Synthetic Approach | Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Classical SNAr | Piperazine + 1-bromo-3-methoxybenzene, Δ | <50% | Simple setup; low regioselectivity |
Pd-Catalyzed Amination | Pd/dba, NaOtBu, o-xylene, 120°C | 96% | High yield; requires inert atmosphere |
Protective Group Route | N-Boc-piperazine + ArBr → TFA deprotection | ~90% | Enhanced selectivity; extra steps |
1-(3-Methoxyphenyl)piperazine serves as a versatile pharmacophore and synthetic building block for bioactive molecules. Its significance stems from:
The meta-methoxyphenylpiperazine scaffold mimics endogenous serotonin (5-HT) and interacts with 5-HT1A, 5-HT2A, and 5-HT7 receptor subtypes. Medicinal chemists exploit this motif to design:
The compound is a documented synthetic precursor to letermovir, an FDA-approved cytomegalovirus (CMV) prophylaxis drug. Modifications at the piperazine N4-position enable tuning of viral terminase complex inhibition [6] [7].
Structure-activity relationship (SAR) studies utilize 1-(3-MPP) to enhance bacterial DNA gyrase binding in ozefloxacin analogs. The electron-donating methoxy group improves cellular penetration and pharmacokinetics [6] [9].
Recent studies identify 1-(3-methoxyphenyl)piperazine as an inhibitor of human α1β2γ2 GABAA receptors, suggesting utility in neurological disorder therapeutics. Its planar aryl ring and basic piperazine nitrogen facilitate membrane crossing and receptor docking [7].
Synthetic applications highlight its role in convergent methodologies:
This multifaceted utility establishes 1-(3-methoxyphenyl)piperazine as an enduring scaffold in rational drug design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7